Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Amination: The 4-position amine group can be introduced through a nucleophilic substitution reaction using 2-ethylphenylamine.
Esterification: The carboxylate ester group at the 3-position can be formed by reacting the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro or amino positions using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, ammonia, room temperature or slightly elevated temperatures.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-malarial agent due to its structural similarity to quinine and chloroquine.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the heme polymerase enzyme in malaria parasites, preventing the detoxification of heme and leading to parasite death. The compound may also interact with other enzymes and receptors, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An anti-malarial drug with a similar quinoline core.
Quinine: A natural alkaloid used to treat malaria.
Mefloquine: Another synthetic anti-malarial drug with a quinoline structure.
Uniqueness
Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific substitutions on the quinoline core, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H21ClN2O2 |
---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
ethyl 6-chloro-4-(2-ethylanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O2/c1-4-14-8-6-7-9-18(14)24-20-16-11-15(22)10-13(3)19(16)23-12-17(20)21(25)26-5-2/h6-12H,4-5H2,1-3H3,(H,23,24) |
InChI Key |
OMDAMRRODPCECB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C3C=C(C=C(C3=NC=C2C(=O)OCC)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.